molecular formula C23H26N4OS B269577 N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE

N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE

Cat. No.: B269577
M. Wt: 406.5 g/mol
InChI Key: XDAYPRGHAIXCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with an appropriate amine under controlled conditions.

    Piperazine Derivative Formation: The thiazole derivative is then reacted with piperazine to form the piperazino-thiazole intermediate.

    Final Coupling: The intermediate is coupled with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

In medicine, N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    [4-(Dimethylamino)phenyl]phenylmethanone: A simpler analog with similar functional groups.

    Bis[4-(dimethylamino)phenyl]methanone: Another related compound with two dimethylamino groups.

Uniqueness

The uniqueness of N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4OS/c1-17-4-6-18(7-5-17)21-16-29-23(24-21)27-14-12-26(13-15-27)22(28)19-8-10-20(11-9-19)25(2)3/h4-11,16H,12-15H2,1-3H3

InChI Key

XDAYPRGHAIXCMQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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